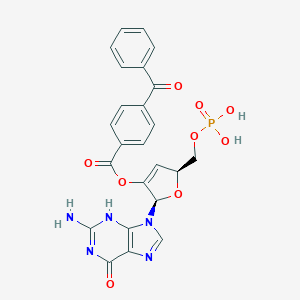
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mécanisme D'action
The mechanism of action of Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- involves its interaction with specific targets in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been reported to bind to specific receptors, such as the estrogen receptor (ER), which is involved in the development and progression of breast cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- are diverse and depend on the specific target it interacts with. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. It has also been reported to have an impact on the cardiovascular and nervous systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- in lab experiments include its relatively simple synthesis method and its diverse range of biological activities. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
The future directions for the research on Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- include the development of new drugs based on its structure and biological activities. Further studies are needed to determine its optimal dosage and administration, as well as its potential toxicity. Its potential applications in material science and catalysis also warrant further investigation.
Conclusion:
In conclusion, Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- is a chemical compound with diverse biological activities and potential applications in various fields. Its relatively simple synthesis method and wide range of activities make it an attractive compound for further research. However, its potential toxicity and the need for further studies to determine its optimal dosage and administration should be taken into consideration.
Méthodes De Synthèse
The synthesis of Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- involves the reaction of 2-aminothiazole with α,β-unsaturated ketones in the presence of a catalyst. The reaction proceeds through a Michael addition followed by cyclization, resulting in the formation of the desired product. The synthesis method is relatively simple and can be carried out under mild reaction conditions.
Applications De Recherche Scientifique
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Its ability to inhibit the activity of certain enzymes and receptors has also been investigated for the development of new drugs.
Propriétés
Numéro CAS |
129228-63-3 |
|---|---|
Nom du produit |
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- |
Formule moléculaire |
C12H9ClN2OS |
Poids moléculaire |
264.73 g/mol |
Nom IUPAC |
(6E)-6-[(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one |
InChI |
InChI=1S/C12H9ClN2OS/c13-9-3-1-8(2-4-9)7-10-11(16)15-5-6-17-12(15)14-10/h1-4,7H,5-6H2/b10-7+ |
Clé InChI |
OMWVQYRUAQMEGW-JXMROGBWSA-N |
SMILES isomérique |
C1CSC2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N21 |
SMILES |
C1CSC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N21 |
SMILES canonique |
C1CSC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N21 |
Autres numéros CAS |
129228-63-3 |
Synonymes |
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methyl ene)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)


